2-(Oxan-2-ylmethoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-2-ylmethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(9(10)11)13-6-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLQQMAIHXIZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxan 2 Ylmethoxy Propanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 2-(Oxan-2-ylmethoxy)propanoic acid identifies the ether linkage as a primary point for disconnection. This C-O bond disconnection is a common strategy for simplifying ether-containing molecules. This approach suggests two primary precursor molecules: a lactate derivative (a molecule containing the propanoic acid core) and a reactive form of (oxan-2-yl)methanol.
A second key disconnection can be made at the Cα-Cβ bond of the propanoic acid unit. However, the most logical and commonly employed strategy is the disconnection of the ether bond, which aligns with standard ether synthesis protocols like the Williamson ether synthesis. This leads to the two key synthons:
Anionic oxygen nucleophile: Derived from a 2-hydroxypropanoate ester.
Carbon electrophile: (Oxan-2-yl)methyl halide or sulfonate.
This primary disconnection simplifies the complex target into more readily available or synthesizable starting materials.
Enantioselective Synthesis Approaches
Achieving an enantiomerically pure form of this compound is crucial for many of its potential applications. Several strategies in asymmetric synthesis can be employed to control the stereocenter at the C2 position of the propanoic acid moiety.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are powerful tools for inducing stereoselectivity. sigmaaldrich.comwikipedia.org These are chiral compounds that are temporarily attached to a substrate to direct a reaction's stereochemical outcome. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of α-alkoxy acids, N-acyloxazolidinones, often referred to as Evans auxiliaries, are particularly effective. researchgate.net
The general process involves the following steps:
Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with propionyl chloride to form an N-propionyl imide.
Enolate Formation: The imide is treated with a base, like lithium diisopropylamide (LDA), to generate a stereochemically defined (Z)-enolate.
Asymmetric Alkylation: The enolate is then reacted with an electrophile. However, for an ether linkage, direct alkylation with an alkoxymethyl group is not standard. A more common approach is asymmetric hydroxylation of the enolate followed by etherification.
Auxiliary Cleavage: The chiral auxiliary is hydrolyzed to release the enantiomerically enriched this compound.
The effectiveness of various chiral auxiliaries in asymmetric alkylations is well-documented. researchgate.net
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, reliable facial control. researchgate.net |
| Camphorsultam | Diels-Alder reactions, Alkylations | Crystalline derivatives aid purification, high stereocontrol. |
| Pseudoephedrine | Alkylation of amides | Forms crystalline products, both enantiomers are accessible. wikipedia.org |
This table presents common chiral auxiliaries and their general applications in asymmetric synthesis.
Asymmetric Catalysis in C-O Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of chiral product. The direct asymmetric formation of the C-O ether bond in this compound would represent a highly efficient strategy. This typically involves the reaction of an alcohol with an electrophile or a C-H activation/functionalization pathway mediated by a chiral catalyst.
While direct catalytic asymmetric C-O bond formation for this specific type of ether is challenging, related transformations provide a basis for potential routes. For instance, chiral catalysts, often based on transition metals paired with chiral ligands, can facilitate enantioselective additions of alcohols to other molecules. The development of new catalytic systems, including organocatalysts, is an active area of research for creating stereogenic C-O centers. researchgate.net
Diastereoselective Routes to Key Intermediates
A diastereoselective approach involves reacting two chiral molecules or a chiral molecule with a prochiral one in a way that favors the formation of one diastereomer over others. This strategy can be used to construct key intermediates that already contain the desired relative stereochemistry.
For example, a chiral ester of glyoxylic acid can undergo a diastereoselective ene reaction with an appropriate alkene, a transformation that establishes two new stereocenters with a predictable relationship. wikipedia.org While not directly applicable to the ether linkage in the target molecule, the principle of using substrate-controlled diastereoselectivity is a cornerstone of complex molecule synthesis. A plausible route could involve the diastereoselective etherification of a chiral 2-hydroxypropanoate ester, where the existing stereocenter directs the approach of the incoming (oxan-2-yl)methyl group.
Stereoconvergent Synthesis
Stereoconvergent synthesis is an elegant strategy where a mixture of stereoisomers (e.g., a racemic mixture) of a starting material is converted into a single stereoisomer of the product. This is often achieved through a dynamic kinetic resolution process, where the starting material's stereoisomers can interconvert under the reaction conditions, and one isomer reacts much faster than the other through a stereoselective catalyst. This approach maximizes yield by utilizing all of the starting material, unlike a classical kinetic resolution which has a maximum theoretical yield of 50%.
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biological catalysts (enzymes). Enzymes can perform reactions with exceptional levels of enantio-, regio-, and diastereoselectivity under mild conditions.
A potential chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic mixture of a key intermediate. For instance, a lipase could be used to selectively acylate or deacylate one enantiomer of a racemic 2-hydroxypropanoate ester, allowing for the easy separation of the two enantiomers. The desired enantiomer could then be carried forward to the final product. The combination of biocatalytic steps with traditional chemical transformations provides a powerful and often more sustainable approach to producing enantiomerically pure compounds. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (Oxan-2-yl)methanol |
| 2-Hydroxypropanoate |
| (Oxan-2-yl)methyl halide |
| Propionyl chloride |
| Lithium diisopropylamide (LDA) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |
Mechanistic Insights into Key Synthetic Steps
The synthesis of this compound is fundamentally an acid-catalyzed addition of the hydroxyl group of lactic acid to the double bond of 3,4-dihydropyran. This reaction, a common method for the protection of alcohols, proceeds through a well-understood electrophilic addition mechanism. The key steps involve the activation of the dihydropyran, nucleophilic attack by the alcohol, and subsequent deprotonation.
The reaction is initiated by the protonation of the carbon-carbon double bond in 3,4-dihydropyran by an acid catalyst. This is the rate-determining step of the reaction. The proton adds to the carbon atom at position 3, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is stabilized by the delocalization of the positive charge between the carbon atom at position 2 and the adjacent oxygen atom within the ring.
Following the formation of the electrophilic oxocarbenium ion, the hydroxyl group of lactic acid acts as a nucleophile and attacks the carbocation at position 2 of the tetrahydropyranyl ring. This results in the formation of a protonated ether, an oxonium ion.
In the final step of the mechanism, a weak base, which can be the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed oxonium ion. This deprotonation step regenerates the acid catalyst, allowing it to participate in further catalytic cycles, and yields the final product, this compound.
Interactive Data Table: Catalysts and Conditions for Tetrahydropyranylation
| Catalyst | Typical Solvent(s) | Typical Temperature | Reference |
| p-Toluenesulfonic acid (PTSA) | Dichloromethane, Dichloroethane | Room Temperature to 60 °C | nih.gov |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane, Dichloroethane | Room Temperature to 60 °C | nih.gov |
| Boron trifluoride etherate (BF₃·Et₂O) | Dichloromethane | Room Temperature | nih.gov |
| Hydrochloric acid (HCl) | Not specified | Not specified | nih.gov |
| Acetic acid | Tetrahydrofuran (B95107)/Water | Not specified | wikipedia.org |
| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Not specified | Not specified | organic-chemistry.org |
| Bismuth triflate | Solvent-free | Not specified | organic-chemistry.org |
| Silica-supported perchloric acid | Solvent-free | Not specified | organic-chemistry.org |
Stereochemical Investigations of 2 Oxan 2 Ylmethoxy Propanoic Acid
Analysis of Stereogenic Centers and Conformational Preferences
2-(Oxan-2-ylmethoxy)propanoic acid possesses two stereogenic centers: one at the C2 position of the propanoic acid moiety and another at the C2 position of the oxane (tetrahydropyran) ring. The presence of these two chiral centers means that the compound can exist as four possible stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The first two are a pair of enantiomers, while the latter two constitute another enantiomeric pair. The relationship between these pairs is diastereomeric.
Enantiomeric Resolution Techniques
The separation of the different stereoisomers of this compound is essential for studying their individual properties. Several techniques are employed for this purpose, each relying on the differential interaction of the enantiomers with a chiral environment.
Diastereomeric Salt Formation and Crystallization
A classical and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic mixture of this compound with a chiral resolving agent, typically a chiral amine. This reaction produces a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can often be separated by fractional crystallization. nih.govrsc.org Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which can significantly influence the solubility difference between the diastereomeric salts. nih.gov
Chiral Stationary Phase Chromatography
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and versatile technique for the analytical and preparative separation of enantiomers. nih.govtsijournals.comresearchgate.net CSPs are packed with a chiral material that interacts differently with the enantiomers of the analyte. windows.net For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. windows.netnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the enantiomers on the column. nih.gov The choice of mobile phase and column temperature can be optimized to achieve baseline separation of the enantiomers. tsijournals.comresearchgate.net
Table 1: Comparison of Chiral Stationary Phases for Enantiomeric Resolution
| Chiral Stationary Phase (CSP) | Principle | Advantages | Common Applications |
| Polysaccharide-based (e.g., cellulose, amylose) | Forms transient diastereomeric complexes with analytes through hydrogen bonding, and π-π interactions. nih.gov | Broad applicability for a wide range of chiral compounds, available in both normal and reversed-phase modes. nih.gov | Resolution of various pharmaceuticals and agrochemicals. nih.gov |
| Protein-based (e.g., human serum albumin) | Mimics biological interactions, relying on hydrophobic and electrostatic interactions. | High enantioselectivity for specific classes of compounds, particularly those that bind to proteins in vivo. | Separation of drug enantiomers. |
| Pirkle-type (brush-type) | Based on a chiral molecule covalently bonded to a silica (B1680970) support, relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Rational design allows for tailored CSPs for specific separations. | Resolution of a wide variety of racemates. |
Kinetic Resolution Methodologies
Kinetic resolution is a technique that relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. researchgate.netmdpi.com In this method, the racemic mixture of this compound would be reacted with a chiral reagent or subjected to a chiral catalyst that selectively converts one enantiomer into a different compound at a faster rate than the other. nih.gov This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated by conventional methods like chromatography. Enzymes, such as lipases, are often used as chiral catalysts in kinetic resolutions due to their high enantioselectivity. The success of this method depends on finding a suitable catalyst or reagent that exhibits a high degree of discrimination between the two enantiomers. mdpi.com
Determination of Absolute Configuration
Once the enantiomers of this compound are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is a crucial final step.
Advanced Spectroscopic Methods (e.g., 1H NMR Anisotropy)
Advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, can be employed to determine the absolute configuration of chiral molecules. The ¹H NMR anisotropy method, for instance, is a powerful tool for this purpose. researchgate.netnih.gov This method often involves the derivatization of the separated enantiomers with a chiral derivatizing agent (CDA), such as 2-methoxy-2-(1-naphthyl)propanoic acid (MαNP acid). researchgate.netnih.gov The bulky aromatic group of the CDA creates a magnetically anisotropic environment. This anisotropy causes different chemical shifts for the protons of the substrate that are located in different spatial regions relative to the aromatic ring. By analyzing the differences in the ¹H NMR spectra of the resulting diastereomeric derivatives, it is possible to deduce the absolute configuration of the original enantiomer. researchgate.netelsevierpure.comhebmu.edu.cn
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration and conformational preferences of chiral compounds in solution.
An extensive search of scholarly articles and chemical databases for ECD or VCD studies on this compound did not yield any specific data. While the principles of these techniques are well-established for a wide array of organic molecules, it appears that this particular compound has not been the subject of such published research. Therefore, no experimental or computational data on its chiroptical properties can be presented.
Reactivity and Derivatization of 2 Oxan 2 Ylmethoxy Propanoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a range of chemical modifications, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
The carboxylic acid functionality of 2-(Oxan-2-ylmethoxy)propanoic acid is readily converted to esters and amides through established protocols.
Esterification: In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, this compound can react with various alcohols to yield the corresponding esters. The reaction typically proceeds by heating the carboxylic acid and alcohol, often with removal of water to drive the equilibrium towards the product. The choice of alcohol can range from simple alkyl alcohols to more complex polyfunctional molecules, allowing for the introduction of a wide array of functionalities.
| Reactant Alcohol | Catalyst | Reaction Conditions | Product Ester |
| Methanol | H₂SO₄ | Reflux | Methyl 2-(oxan-2-ylmethoxy)propanoate |
| Ethanol | p-TsOH | Dean-Stark trap | Ethyl 2-(oxan-2-ylmethoxy)propanoate |
| Benzyl alcohol | DCC/DMAP | Room Temperature | Benzyl 2-(oxan-2-ylmethoxy)propanoate |
This table represents predicted reactions based on general esterification principles, as specific data for this compound is limited.
Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using peptide coupling reagents. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with primary or secondary amines to form the desired amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base can directly facilitate the formation of the amide bond with an amine.
| Amine | Coupling Reagent | Solvent | Product Amide |
| Ammonia | SOCl₂, then NH₃ | THF | 2-(Oxan-2-ylmethoxy)propanamide |
| Aniline | EDC/HOBt | DMF | N-phenyl-2-(oxan-2-ylmethoxy)propanamide |
| Diethylamine | DCC | CH₂Cl₂ | N,N-diethyl-2-(oxan-2-ylmethoxy)propanamide |
This table represents predicted reactions based on general amidation principles, as specific data for this compound is limited.
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically employed for this transformation. The reaction proceeds to furnish 2-(Oxan-2-ylmethoxy)propan-1-ol. It is important to note that LiAlH₄ is a powerful and unselective reducing agent that would also reduce any other susceptible functional groups in the molecule if present.
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation, although generally not a facile one for simple alkanoic acids. Specific methods, such as the Hunsdiecker reaction (conversion to a silver salt followed by treatment with bromine) or Barton decarboxylation, could be explored. However, the conditions for these reactions are often harsh and may not be compatible with the other functional groups present in the molecule.
Reactions at the Oxan Ring System
The tetrahydropyran (B127337) (oxan) ring is a relatively stable saturated heterocycle, but it can undergo specific reactions under certain conditions.
Ring-Opening and Ring-Expansion Reactions
Ring-Opening: Acid-catalyzed ring-opening of the tetrahydropyran ring can occur, particularly in the presence of strong acids and nucleophiles. The protonation of the ring oxygen makes the adjacent carbons susceptible to nucleophilic attack. For instance, treatment with strong hydrohalic acids like HBr or HI could lead to the cleavage of the C-O bond of the ring, resulting in a diol or a halo-alcohol derivative, depending on the reaction conditions and the point of cleavage.
Ring-Expansion: Ring-expansion reactions of tetrahydropyrans are less common but can be induced under specific circumstances, for example, through rearrangement reactions involving carbocation intermediates generated on the ring. However, these are generally complex transformations and would require specific reagents and conditions.
Functionalization of the Tetrahydropyran Ring
Direct functionalization of the C-H bonds of the saturated tetrahydropyran ring is a challenging but increasingly feasible area of research. Methods involving radical halogenation or transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups onto the ring. The regioselectivity of such reactions would be a critical aspect to consider.
Transformations of the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can lead to the cleavage of the ether bond. This would result in the formation of a derivative of propanoic acid and a halogenated or diol derivative of the oxan moiety, depending on the specific cleavage pathway. The use of Lewis acids such as boron tribromide (BBr₃) is another effective method for ether cleavage.
Synthesis of Analogues and Derivatives of this compound
The strategic modification of a lead compound is a cornerstone of modern chemical research, enabling a deeper understanding of its intrinsic properties and biological interactions. For this compound, the synthesis of analogues and derivatives can be broadly categorized into two main areas of scientific inquiry: academic mechanistic studies and the development of probes for chemical biology research. While specific research on the derivatization of this particular molecule is not extensively documented in publicly available literature, the fundamental principles of organic and medicinal chemistry provide a clear framework for its potential modifications.
Structural Modification for Academic Mechanistic Studies
In the realm of academic research, the structural alteration of this compound would be aimed at elucidating reaction mechanisms, understanding stereochemical influences on reactivity, and probing the electronic effects of substituents. Such studies are crucial for building a comprehensive picture of the molecule's chemical behavior.
Key modifications could include:
Isotopic Labeling: The synthesis of isotopically labeled versions of this compound, for instance, by incorporating ¹³C or ¹⁴C into the carboxylic acid moiety or the oxane ring, would be invaluable for tracking the molecule's fate in chemical reactions or biological pathways. Similarly, the replacement of specific hydrogen atoms with deuterium (B1214612) (²H) could be used to probe kinetic isotope effects, providing insight into bond-breaking steps in a reaction mechanism.
Stereochemical Variation: The parent compound possesses multiple stereocenters. The targeted synthesis of specific stereoisomers would allow for a detailed investigation into how the three-dimensional arrangement of atoms influences the molecule's reactivity and interactions. For example, comparing the reaction rates of different diastereomers could reveal the steric requirements of a particular transformation.
Electronic Perturbation: The introduction of electron-withdrawing or electron-donating groups at various positions on the oxane ring or the propanoic acid chain would serve to modulate the electron density of the molecule. This approach is fundamental to studying the electronic demands of a reaction. For instance, placing a nitro group (an electron-withdrawing group) on the oxane ring would likely increase the acidity of the carboxylic acid proton. Conversely, an amino group (an electron-donating group) would be expected to have the opposite effect.
Table 1: Hypothetical Analogues of this compound for Mechanistic Studies
| Compound Name | Modification | Purpose of Study |
| 2-((¹³C)Oxan-2-ylmethoxy)propanoic acid | ¹³C labeling | To trace the metabolic fate or reaction pathway of the oxane ring. |
| 2-(Oxan-2-ylmethoxy)propanoic-1-¹⁴C acid | ¹⁴C labeling | To quantify the extent of reaction or binding in biological assays. |
| (R)-2-(Oxan-2-ylmethoxy)propanoic acid | Stereoisomer Synthesis | To investigate the influence of stereochemistry on reaction kinetics. |
| 2-((4-Nitrooxan-2-yl)methoxy)propanoic acid | Introduction of an electron-withdrawing group | To study the electronic effects on the acidity of the carboxylic acid. |
Development of Probes for Chemical Biology Research
Chemical probes are essential tools for dissecting complex biological processes. mskcc.org They are specifically designed molecules that allow for the visualization, identification, or perturbation of a biological target. The development of probes based on the this compound scaffold would involve the incorporation of specific functional groups or reporter tags. mskcc.org
Potential probe development strategies include:
Fluorescent Probes: The attachment of a fluorescent dye, such as fluorescein (B123965) or rhodamine, to the this compound molecule would create a fluorescent probe. This would enable researchers to visualize the localization of the molecule within cells or tissues using fluorescence microscopy. The linker used to attach the fluorophore would need to be carefully chosen to avoid interfering with the molecule's biological activity.
Biotinylated Probes: Biotinylation, the covalent attachment of a biotin (B1667282) molecule, would allow for the affinity-based purification of any proteins that bind to this compound. Following incubation of the biotinylated probe with a cell lysate, the protein-probe complexes can be captured using streptavidin-coated beads. This is a powerful technique for target identification.
Photoaffinity Probes: The introduction of a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide, would create a photoaffinity probe. Upon exposure to UV light, this group becomes highly reactive and can form a covalent bond with nearby molecules, including a binding protein. This allows for the permanent labeling and subsequent identification of the biological target.
Table 2: Hypothetical Chemical Probes Derived from this compound
| Probe Name | Reporter/Functional Group | Application |
| 2-(Oxan-2-ylmethoxy)propanoyl-fluorescein | Fluorescein | Cellular imaging and localization studies. |
| Biotin-PEG-2-(Oxan-2-ylmethoxy)propanoic acid | Biotin | Affinity purification and identification of binding partners. |
| 2-((4-Benzoyl-oxan-2-yl)methoxy)propanoic acid | Benzophenone | Photoaffinity labeling for target identification. |
The synthesis of these derivatives would rely on established methods in organic chemistry, such as esterification, amidation, and click chemistry, to couple the parent molecule with the desired reporter or functional group. The successful development of such probes would open up new avenues for investigating the biological roles and mechanisms of action of this compound and related compounds.
Advanced Spectroscopic and Structural Analysis of 2 Oxan 2 Ylmethoxy Propanoic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 2-(Oxan-2-ylmethoxy)propanoic acid. omicsonline.orgemerypharma.com
The initial analysis begins with 1D NMR experiments, namely ¹H and ¹³C NMR. The ¹H NMR spectrum provides information about the chemical environment, integration (number of protons), and multiplicity (neighboring protons) for all hydrogen atoms in the molecule. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
However, due to signal overlap and complex coupling patterns that can occur even in moderately sized molecules, 2D NMR experiments are employed for complete structural confirmation. omicsonline.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This is crucial for tracing the connectivity within the propanoic acid fragment and the oxane ring system. For instance, it would show a correlation between the proton at the C2 position of the propanoate moiety and the methyl protons at C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It simplifies the assignment process by correlating the ¹H and ¹³C spectra, resolving ambiguities where carbon signals may be close together.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting the different fragments of the molecule. It would show a crucial correlation from the CH₂ protons of the methoxy (B1213986) bridge to the anomeric carbon (C2) of the oxane ring and to the C2 of the propanoic acid, confirming the ether linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
With two chiral centers, at C2 of the propanoic acid and C2 of the oxane ring, this compound can exist as a mixture of four stereoisomers (two pairs of enantiomers).
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. It is invaluable for determining the relative stereochemistry of the two chiral centers. A NOESY experiment could reveal a spatial correlation between the proton on C2 of the oxane ring and the proton on C2 of the propanoic acid. The presence or absence of this cross-peak would help to define the preferred conformation and relative orientation of the two fragments.
Chiral Shift Reagents (CSRs): To distinguish between enantiomers, which have identical NMR spectra under normal conditions, chiral shift reagents can be used. These are typically lanthanide complexes that are themselves chiral. When a CSR is added to the NMR sample containing the racemic mixture, it forms diastereomeric complexes with each enantiomer. These transient diastereomeric complexes have different magnetic environments, causing the previously overlapping signals of the enantiomers to separate in the NMR spectrum, allowing for their individual observation and quantification.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. whitman.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. docbrown.infodocbrown.info This precision allows for the determination of the unique elemental formula of this compound (C₈H₁₄O₄), distinguishing it from any other isomers with the same nominal mass.
Upon ionization, the molecular ion can undergo fragmentation in predictable ways, providing structural clues. whitman.eduresearchgate.net The analysis of these fragments helps to confirm the connectivity of the molecule.
Table 2: Predicted Mass Spectrometry Fragments for this compound
While mass spectrometry separates ions based on their mass-to-charge ratio, it cannot distinguish between isomers that have the same mass, such as stereoisomers. nih.gov Ion Mobility Spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a drift tube filled with a neutral buffer gas. nih.govresearchgate.net
The different stereoisomers of this compound, having distinct three-dimensional structures, will have different rotationally averaged collision cross-sections (CCS). An ion with a more compact structure will experience fewer collisions with the buffer gas and travel faster through the drift tube (shorter drift time) than a more extended isomer. mdpi.com By coupling IMS with mass spectrometry (IMS-MS), it is possible to separate the diastereomers and potentially even the enantiomers (often with the aid of a chiral modifier), which would all appear as a single peak in a standard mass spectrum. nih.govmdpi.com This provides a powerful tool for analyzing the isomeric purity of a sample.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent method for identifying the functional groups present. nih.gov
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. For this compound, the most characteristic absorption would be a very broad band from approximately 2500-3300 cm⁻¹, which is indicative of the O-H stretch of a hydrogen-bonded carboxylic acid. docbrown.info A sharp, strong absorption between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid. The C-O stretching vibrations of the ether and carboxylic acid would appear in the 1050-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The C-H stretching and bending vibrations of the alkyl portions of the molecule are also readily observed.
Table 3: Characteristic Vibrational Frequencies for this compound
Single Crystal X-ray Diffraction for Solid-State Structure
A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. Such data provides invaluable insights into the compound's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
As of the latest available information, no publicly accessible single-crystal X-ray diffraction data for this compound has been reported. The absence of this data in repositories like the Cambridge Crystallographic Data Centre (CCDC) indicates that the solid-state structure of this specific compound has not yet been determined and published.
While crystallographic data exists for related propanoic acid derivatives, a direct extrapolation of their solid-state structures to this compound would be speculative. The unique combination of the propanoic acid moiety and the oxanylmethoxy group introduces specific conformational possibilities and potential intermolecular interactions that can only be definitively resolved through experimental single-crystal X-ray analysis.
Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to fully elucidate its solid-state architecture. Such a study would provide crucial experimental data to complement theoretical conformational analyses and would be a significant contribution to the structural chemistry of this compound.
Computational and Theoretical Studies of 2 Oxan 2 Ylmethoxy Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. By employing functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry of 2-(Oxan-2-ylmethoxy)propanoic acid can be determined. From this, key electronic properties can be calculated. For instance, a study on the analogous compound 3-methoxy-2,4,5-trifluorobenzoic acid using the B3LYP/6-311++G(d,p) method revealed detailed insights into its molecular structure and electronic properties. orientjchem.org
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. These calculations also allow for the determination of Mulliken atomic charges, which identify the electron-rich and electron-poor centers in the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Electronic Properties of an Analogous Methoxy-Substituted Carboxylic Acid
| Property | Predicted Value | Significance |
| HOMO Energy | -7.0 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
| Mulliken Charge on Carbonyl Carbon | +0.6 e | Indicates a significant partial positive charge, making it a potential site for nucleophilic attack. |
| Mulliken Charge on Carbonyl Oxygen | -0.5 e | Indicates a significant partial negative charge, making it a potential site for electrophilic attack or hydrogen bonding. |
Note: The data presented in this table is representative of a substituted methoxybenzoic acid and is intended to be illustrative for this compound.
Spectroscopic Property Simulations (e.g., NMR, ECD, VCD)
Quantum chemical calculations are also instrumental in predicting spectroscopic properties. The simulation of Nuclear Magnetic Resonance (NMR) spectra can aid in the structural elucidation of this compound. arxiv.org By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR chemical shifts can be obtained and correlated with experimental data.
For chiral molecules like this compound, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly valuable for determining the absolute configuration. Theoretical simulations of ECD and VCD spectra for different enantiomers can be compared with experimental spectra to unambiguously assign the stereochemistry.
Conformational Analysis and Energy Landscapes
The flexibility of the oxane ring and the rotatable bonds in the methoxypropanoic acid side chain of this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
A potential energy surface (PES) scan is a common computational technique used for this purpose. q-chem.comresearchgate.netstackexchange.com By systematically rotating specific dihedral angles and calculating the energy at each step while optimizing the rest of the geometry, a one- or two-dimensional energy profile can be constructed. This reveals the low-energy conformations and the transition states connecting them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Table 2: Representative Potential Energy Surface Scan Data for a Dihedral Angle in an Ether-Containing Carboxylic Acid
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 2.5 | Eclipsed (Transition State) |
| 60 | 0.0 | Gauche (Global Minimum) |
| 120 | 2.8 | Eclipsed (Transition State) |
| 180 | 0.8 | Anti (Local Minimum) |
Note: This data is illustrative for a key rotatable bond and does not represent the full conformational space of this compound.
Molecular Dynamics Simulations in Different Environments
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account environmental factors such as solvent and temperature. bioinformaticsreview.comyoutube.com By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound in different solvents, such as water or a non-polar organic solvent. rsc.org
These simulations are particularly useful for understanding how the solvent interacts with the solute molecule, for instance, through hydrogen bonding with the carboxylic acid group. MD can reveal the stability of different conformers in various environments and provide insights into the thermodynamics of solvation. For carboxylic acids, constant pH MD simulations can also be employed to study the protonation state of the acid group at different pH values, which is critical for its behavior in biological systems. nih.govacs.org
Cheminformatics and Machine Learning in Synthesis Design
These algorithms are trained on vast databases of known chemical reactions and can identify not only common disconnections but also novel synthetic strategies. rsc.orgrsc.org For a chiral molecule, these tools can also be designed to consider stereochemistry, suggesting routes that would lead to the desired enantiomer. acs.org This approach can significantly accelerate the process of chemical synthesis, making it more efficient and cost-effective. nih.goviscientific.org
Ligand-Target Interaction Modeling (for chemical biology mechanistic studies)
If this compound is being investigated for its potential biological activity, understanding its interaction with a target protein is crucial. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.govresearchgate.net
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity for various poses. This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on other propanoic acid derivatives have been used to understand their binding to enzymes like cyclooxygenases. mdpi.comresearchgate.net These insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.govnih.govmdpi.com
Despite a comprehensive search for scientific literature and data, there is a notable lack of specific research available for the chemical compound This compound (CAS No. 1016846-06-2) within the detailed framework of the requested topics. bldpharm.combldpharm.com The provided outline requires an in-depth analysis of its applications in highly specialized areas of organic synthesis and chemical biology. However, the current body of public-domain scientific literature does not appear to contain specific studies on this particular compound for the outlined applications.
General concepts that are relevant to the requested topics can be described. For instance, a chiral building block is a molecule that is incorporated into a larger synthetic product and contributes its chirality to the final molecule. nsc.ru Similarly, a chiral auxiliary is a chemical compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org
The development of new synthetic methodologies is a broad field in organic chemistry focused on creating novel and more efficient ways to synthesize molecules. nih.govmdpi.com Furthermore, chemical probes are molecules used to study biological systems, such as investigating the mechanism of enzyme inhibition. nih.gov
While these general principles are well-established, their specific application to "this compound" is not documented in the available search results. The search yielded information on related but distinct compounds, such as other propanoic acid derivatives or different oxane-containing molecules, which cannot be substituted to maintain scientific accuracy as per the strict requirements of the request. researchgate.netuni.luclearsynth.comgoogle.comnih.gov
Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" that adheres to the provided outline due to the absence of specific research findings for this compound in the requested areas.
Applications in Organic Synthesis and Chemical Biology Research
Development of Chemical Probes for Mechanistic Studies of Biological Pathways
Receptor Binding Studies through Derivatization
There is currently no publicly available research detailing the derivatization of 2-(Oxan-2-ylmethoxy)propanoic acid for the purpose of receptor binding studies. In principle, the carboxylic acid moiety could be converted into a variety of functional groups, such as amides or esters, to create a library of derivatives. These derivatives could then be screened for binding affinity against various biological targets. The tetrahydropyran (B127337) portion of the molecule could also influence binding through steric and electronic interactions. However, no such studies have been reported.
Contribution to Specialized Chemical Intermediate Synthesis
The role of this compound as a specialized chemical intermediate is not documented in the scientific literature. Chemical intermediates are compounds that are synthesized as a step towards the creation of a more complex target molecule. Given its structure, it is conceivable that this compound could serve as a precursor in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals. The combination of the chiral propanoic acid and the tetrahydropyran ring could be a valuable synthon for introducing these specific structural elements into a larger molecule. Nevertheless, there are no specific examples of its use in this capacity in published research.
Q & A
Q. What are the recommended synthesis methods for 2-(Oxan-2-ylmethoxy)propanoic acid in laboratory settings?
Methodological Answer: Synthesis of analogous propanoic acid derivatives typically involves coupling reactions or alkylation of oxane-containing precursors. For example:
- Stepwise Alkylation : Reacting oxane-2-ylmethanol with a brominated propanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Protection/Deprotection Strategies : Use tert-butyl esters to protect the carboxylic acid group during synthesis, followed by acidic hydrolysis to yield the final product .
- Catalytic Methods : Palladium-catalyzed cross-coupling reactions for introducing aromatic or heterocyclic substituents (if applicable) .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Optimize solvent polarity (e.g., THF or DCM) to enhance yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% target peak area) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the oxane ring’s methoxy group (δ 3.4–4.0 ppm for ether protons) and propanoic acid backbone (δ 1.2–1.5 ppm for methyl groups) .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₉H₁₆O₄: 212.1048) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer: Based on analogous compounds:
- Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation risks .
- Personal Protective Equipment (PPE) :
- Nitrile gloves and lab coats to prevent skin contact (category 2 skin irritant per GHS) .
- Safety goggles (EN 166 standard) to avoid eye irritation .
- Exposure Monitoring : Air sampling for particulate matter if handling powdered forms (NIOSH guidelines) .
- Emergency Measures :
- Immediate rinsing with water for skin/eye contact .
- Avoid dry sweeping; use HEPA-filtered vacuums for spills .
Advanced Research Questions
Q. How does the oxane ring in this compound influence its reactivity in organic synthesis?
Methodological Answer: The oxane (tetrahydrofuran derivative) ring introduces steric and electronic effects:
- Steric Hindrance : The rigid oxane structure may limit nucleophilic attack at the ether oxygen, favoring selective reactions at the carboxylic acid group .
- Electronic Effects : The electron-donating methoxy group can stabilize intermediates in coupling reactions (e.g., Suzuki-Miyaura) .
- Solubility : The oxane ring enhances solubility in polar aprotic solvents (e.g., DMSO), aiding reactions requiring homogeneous conditions .
Experimental Design : Compare reactivity with non-oxane analogs (e.g., 2-methoxypropanoic acid) in esterification or amidation reactions to isolate steric/electronic contributions .
Q. What strategies can resolve contradictions in biological activity data of this compound across studies?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or RAW264.7 for inflammation) and controlled concentrations (IC₅₀ comparisons) .
- Metabolic Stability Tests : Assess compound degradation in cell media (via LC-MS) to rule out false negatives .
- Structural Analogs : Synthesize derivatives (e.g., oxane ring-modified versions) to identify structure-activity relationships (SAR) .
- Data Harmonization : Use statistical tools (e.g., ANOVA) to account for batch variability or assay conditions .
Q. How can computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Quantitative Structure-Property Relationship (QSPR) : Train models on analogous compounds to predict pharmacokinetic properties (e.g., logP, bioavailability) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) to identify key binding residues .
Validation : Cross-check computational predictions with experimental SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
